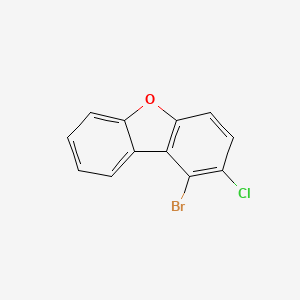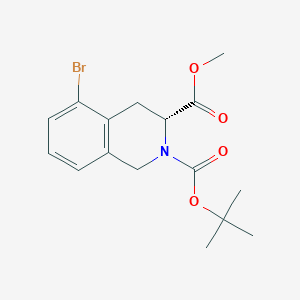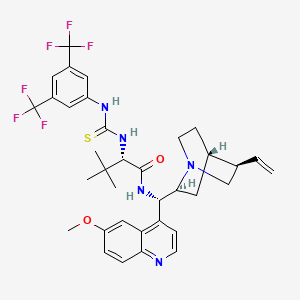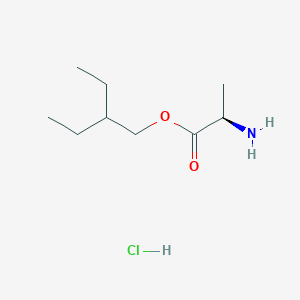
(S)-tert-Butyl 3-amino-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 3-amino-2-methylpropanoate is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s structure includes a tert-butyl ester group, an amino group, and a chiral center, making it a versatile building block for asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-amino-2-methylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-methylpropanoic acid.
Esterification: The carboxylic acid group of (S)-2-methylpropanoic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form (S)-tert-butyl 2-methylpropanoate.
Amination: The ester is then subjected to amination using ammonia or an amine source under conditions that favor the formation of the amino ester. This step may involve the use of a dehydrating agent like thionyl chloride or phosphorus trichloride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-amino-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or isocyanates for forming amides and ureas, respectively.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Alcohols.
Substitution: Amides, ureas, and other derivatives.
Scientific Research Applications
(S)-tert-Butyl 3-amino-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as an intermediate in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for transaminase enzymes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: Applied in the production of fine chemicals and as a precursor for agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-amino-2-methylpropanoate involves its interaction with specific molecular targets and pathways:
Enzyme Interaction: Acts as a substrate for transaminase enzymes, facilitating the transfer of amino groups.
Pathways: Participates in metabolic pathways involving amino acid synthesis and degradation.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-amino-2-methylpropanoate
- (S)-tert-Butyl 2-amino-3-methylbutanoate
- (S)-tert-Butyl 3-amino-2-methylbutanoate
Uniqueness
(S)-tert-Butyl 3-amino-2-methylpropanoate is unique due to its specific chiral center and tert-butyl ester group, which confer distinct reactivity and selectivity in chemical reactions. Its versatility as a chiral building block and intermediate makes it valuable in various fields of research and industry.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
tert-butyl (2S)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1 |
InChI Key |
ZCDAFFAFDGDAGL-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CN)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(CN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12962331.png)
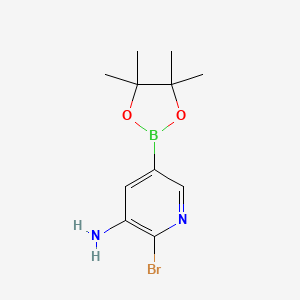

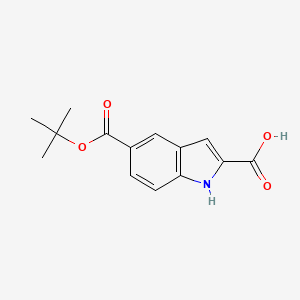
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12962348.png)
